1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrrolo[1,2-a]pyrazine core, which is a bicyclic structure containing nitrogen atoms. Attached to this core are two phenyl rings, one of which is substituted with a bromine atom and the other with a fluorine atom. The carboxamide group is another important functional group in this molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[1,2-a]pyrazine ring, the introduction of the phenyl rings, and the addition of the bromine and fluorine atoms. The carboxamide group could be introduced in a later step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the overall shape of the molecule due to their size and electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine and fluorine atoms could potentially be involved in substitution reactions. The carboxamide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar carboxamide group and the nonpolar phenyl rings .Scientific Research Applications
Chemical Synthesis and Structural Studies
Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives : Research has led to the development of various 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives, showing potential as chemical scaffolds for further exploration. For instance, a study on the synthesis of pyrazolo[5,1-a]isoindoles and pyrazolo[5,1-a]isoindole-3-carboxamides through one-pot cascade reactions highlighted the importance of these compounds in chemical synthesis (Tian et al., 2015).
Crystal Structure Analysis : The crystal structures of related compounds, such as 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide, have been extensively studied to understand their molecular configurations and potential applications (Jasinski et al., 2012).
Anticancer Activity
- Potential Anticancer Agents : Certain derivatives of 3,4-dihydropyrrolo[1,2-a]pyrazine have shown potent anticancer activity. For example, a study on the synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives revealed compounds with significant inhibitory effects on prostate and breast cancer cells (Seo et al., 2019).
Pharmacological Research
- Investigating Bioactive Compounds : Research on compounds with the pyrrolo[1,2-a]pyrazine structure often aims to explore their pharmacological potential. Studies like the synthesis and characterization of various pyrazole and pyrazoline derivatives offer insights into their biological activities, including potential therapeutic applications (Ahsan et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELEOGEHPGZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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